Introduction: The Strategic Importance of Halogenated Phenoxyacetic Acids
Introduction: The Strategic Importance of Halogenated Phenoxyacetic Acids
An In-Depth Technical Guide to (4-Bromo-2-fluoro-phenoxy)-acetic acid (CAS: 451-90-1)
Abstract: This technical guide provides a comprehensive overview of (4-Bromo-2-fluoro-phenoxy)-acetic acid, a halogenated phenoxyacetic acid derivative with significant potential in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, detailed synthesis protocols, and its emerging applications as a versatile chemical intermediate. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into the strategic use of this compound in modern research endeavors.
Phenoxyacetic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents across various classes, including anti-inflammatory, antibacterial, and antihypertensive drugs.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the phenoxy ring system is a well-established tactic in drug design. These substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of fluorine can enhance metabolic stability and binding affinity, while bromine can provide a site for further chemical modification or contribute to binding interactions.[2]
(4-Bromo-2-fluoro-phenoxy)-acetic acid (CAS No. 451-90-1) is a prime example of such a strategically halogenated intermediate. Its unique substitution pattern makes it a valuable building block for creating complex molecules with precisely tuned biological activities, enabling medicinal chemists to explore novel chemical spaces in the pursuit of next-generation therapeutics.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. The key characteristics of (4-Bromo-2-fluoro-phenoxy)-acetic acid are summarized below.
| Property | Value | Source |
| CAS Number | 451-90-1 | [3] |
| Molecular Formula | C₈H₆BrFO₃ | [3] |
| Molecular Weight | 249.03 g/mol | [3] |
| IUPAC Name | 2-(4-Bromo-2-fluorophenoxy)acetic acid | [3] |
| Appearance | Solid | [4] |
| Melting Point | 113 °C (Solvent: Benzene) | [3] |
| Boiling Point | 343.2 °C at 760 mmHg | [3] |
| Flash Point | 161.4 °C | [3] |
| Polar Surface Area (PSA) | 46.53 Ų | [3] |
| LogP (XLogP3) | 2.05 | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of (4-Bromo-2-fluoro-phenoxy)-acetic acid is typically achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of the corresponding phenol with a haloacetic acid derivative under basic conditions. The causality behind this choice is the high nucleophilicity of the phenoxide ion generated in situ, which readily displaces the halide from the acetic acid moiety.
General Synthetic Scheme
The reaction proceeds by deprotonating the starting material, 4-Bromo-2-fluorophenol, with a suitable base to form a phenoxide. This nucleophile then attacks the electrophilic carbon of an acetate synthon, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.
Caption: General workflow for the synthesis of (4-Bromo-2-fluoro-phenoxy)-acetic acid.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high purity and yield.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-2-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Addition of Reagent: While stirring, add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup (Ester Isolation): After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-bromo-2-fluoro-phenoxy)acetate.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq). Stir the mixture at room temperature for 2-4 hours or until TLC indicates complete hydrolysis of the ester.
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Acidification: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2.
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Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or benzene) can be performed to achieve high purity.[3]
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Medicinal Chemistry
The true value of (4-Bromo-2-fluoro-phenoxy)-acetic acid lies in its utility as a versatile scaffold for constructing novel bioactive molecules.
As a Key Building Block
The compound serves as an excellent starting point for synthesizing more complex drug candidates. The carboxylic acid handle allows for standard amide bond couplings, esterifications, or reductions. The bromine atom is particularly useful, providing a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can introduce further molecular diversity.
Potential as a PPAR Agonist Scaffold
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play critical roles in regulating glucose and lipid metabolism.[5][6] Agonists of PPARs are used to treat metabolic diseases like type 2 diabetes. Phenoxyacetic acid derivatives have been identified as effective scaffolds for activating PPARs.[1] The specific substitution pattern of (4-Bromo-2-fluoro-phenoxy)-acetic acid may offer a unique profile of selectivity and potency for different PPAR isoforms (PPARα, PPARγ, PPARβ/δ). Dual PPARα/γ agonists, for instance, can improve lipid profiles while also enhancing insulin sensitivity.[6]
Mechanism of Action: PPAR Activation Pathway
When a PPAR agonist like a phenoxyacetic acid derivative enters a cell, it binds to a PPAR isoform in the cytoplasm. This binding event causes a conformational change, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation, leading to the therapeutic effect.[5][6]
Caption: Simplified signaling pathway for PPAR activation by an agonist.
In Vitro Assay: PPARα Activation Assay Protocol
To evaluate the potential of (4-Bromo-2-fluoro-phenoxy)-acetic acid or its derivatives as PPARα agonists, a cell-based reporter assay is a standard method.
Experimental Workflow Diagram
Caption: Workflow for a cell-based PPARα reporter gene assay.
Step-by-Step Methodology
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Cell Seeding: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate and grow to 70-80% confluency.
-
Transfection: Co-transfect the cells with a plasmid encoding the full-length human PPARα and a reporter plasmid containing multiple copies of a PPRE driving the expression of a luciferase gene. A plasmid for constitutive expression of Renilla luciferase can be included for normalization.
-
Compound Preparation: Prepare serial dilutions of (4-Bromo-2-fluoro-phenoxy)-acetic acid and its derivatives in the appropriate cell culture medium. A known PPARα agonist, such as GW590735, should be used as a positive control.[7] A vehicle control (e.g., 0.1% DMSO) must also be included.
-
Treatment: After 24 hours of transfection, replace the medium with the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a CO₂ incubator.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling (4-Bromo-2-fluoro-phenoxy)-acetic acid.
-
Handling: Use in a well-ventilated area. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[3][8]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]
Conclusion and Future Outlook
(4-Bromo-2-fluoro-phenoxy)-acetic acid, CAS 451-90-1, is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its unique halogenation pattern provides a synthetically versatile and functionally significant scaffold for developing novel therapeutics, particularly in the area of metabolic diseases via PPAR modulation. The protocols and insights provided in this guide serve as a foundational resource for scientists looking to leverage the strategic advantages of this compound. Future research will likely focus on expanding the library of derivatives synthesized from this core and exploring their therapeutic potential against a wider range of biological targets.
References
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National Institutes of Health. (n.d.). The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC. Retrieved from [Link]
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Castrol. (n.d.). SAFETY DATA SHEET. Retrieved from [Link] (Note: This is a representative SDS for general safety principles).
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PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link] (Note: This is for a related compound to infer potential hazards).
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